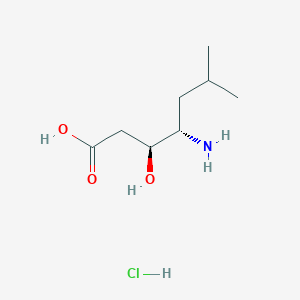

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride

Descripción general

Descripción

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The reaction conditions often include the use of chiral catalysts or auxiliaries to achieve the desired stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Statine serves as a crucial building block in peptide synthesis. It is often used as a protective group during the solid-phase synthesis of peptides. The presence of the hydroxyl and amino groups allows for selective reactions that enhance the efficiency and yield of peptide formation. This application is vital in the design of peptide-based therapeutics.

Table: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Properties | Applications |

|---|---|---|

| Statine | Enhances selectivity and efficiency | Peptide therapeutics |

| Fmoc | Easy removal under mild conditions | General peptide synthesis |

| Boc | Stable under basic conditions | Synthesis of complex peptides |

Drug Development

Therapeutic Applications

Statine has been identified as a potential therapeutic agent, particularly in the development of drugs targeting specific biological pathways. Its structure allows it to mimic natural substrates, making it useful in designing inhibitors for various enzymes.

Case Study: HIV Inhibition

Research has shown that (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid can inhibit HIV replication by binding to the HIV reverse transcriptase enzyme. This interaction suggests its potential use in antiretroviral therapies .

Biotechnology

Bioconjugation and Protein Engineering

In biotechnology, Statine is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This capability facilitates the development of targeted drug delivery systems and enhances the stability and efficacy of biologically active molecules.

Material Science Applications

The compound is also explored for creating advanced materials such as hydrogels for biomedical applications due to its biocompatibility and ability to form stable interactions with biological tissues.

Research in Neuroscience

Neurotransmitter Studies

Statine contributes to neuroscience research by providing insights into neurotransmitter systems. It is involved in studies aimed at understanding neurological disorders and developing potential treatments. Its unique structure allows researchers to explore its effects on synaptic transmission and neuroprotection.

Cosmetic Formulations

Skin Health Applications

The amino acid properties of Statine make it an attractive candidate for cosmetic formulations aimed at enhancing skin health and hydration. Its incorporation into skincare products may improve moisture retention and overall skin appearance.

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid: The non-hydrochloride form of the compound.

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.

Uniqueness

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride, commonly known as Statine, is a significant amino acid derivative with diverse biological activities. This compound has been extensively studied for its applications in peptide synthesis, drug development, and its role in neuroscience. This article explores the biological activity of Statine, highlighting its mechanisms, applications, and relevant research findings.

Statine is characterized by its unique structure, which includes a hydroxyl group and an amino group that contribute to its biological functions. The molecular formula is , and it exhibits specific stereochemistry that is crucial for its activity.

1. Peptide Synthesis

Statine is widely utilized as a building block in peptide synthesis. It acts as a protective group that enhances the efficiency of solid-phase peptide synthesis (SPPS) by allowing selective reactions. This property is critical in developing peptide-based therapeutics that target specific biological pathways .

2. Drug Development

Statine derivatives have shown promise in drug development, particularly in creating inhibitors for various enzymes. For instance, it has been identified as a potent inhibitor of aspartic proteases, which are critical in numerous physiological processes and disease states . The compound's ability to mimic natural substrates makes it an attractive candidate for designing novel therapeutic agents.

3. Neuroscience Applications

Research indicates that Statine plays a role in neurotransmitter systems, particularly in modulating neurotransmission related to neurological disorders. Its structural similarity to certain neurotransmitters allows it to interact with receptor sites, potentially influencing synaptic activity and providing insights into treatments for conditions such as depression and anxiety .

4. Cosmetic Formulations

Due to its amino acid properties, Statine has been explored in cosmetic formulations aimed at enhancing skin hydration and health. Its incorporation into skincare products may offer benefits related to skin barrier function and moisture retention .

Table 1: Summary of Key Research Studies on Statine

The biological activity of Statine can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : Statine's ability to mimic substrate structures enables it to bind effectively to enzyme active sites, inhibiting their function.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters allows it to influence receptor binding and signaling pathways within the nervous system.

Propiedades

IUPAC Name |

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKUKNWARDYDKC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.